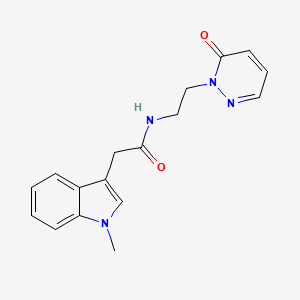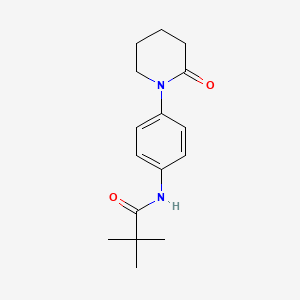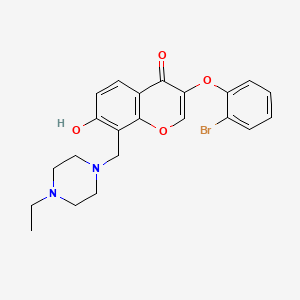![molecular formula C25H20ClF2N3O2S B2997041 3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline CAS No. 866871-56-9](/img/structure/B2997041.png)
3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline” is a quinoline derivative . The molecular formula is C25H20ClF2N3O2S, with an average mass of 499.960 Da and a monoisotopic mass of 499.093292 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . It also contains a sulfonyl group attached to a chlorophenyl group, a fluorophenyl group attached to a piperazine ring, and a fluorine atom attached to the quinoline core .Chemical Reactions Analysis
Quinoline derivatives are known to exhibit various biological activities, including antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV effects . The specific chemical reactions involving this compound are not provided in the available resources.Physical And Chemical Properties Analysis
The molecular weight of this compound is 499.960 Da . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources.科学的研究の応用
Examination of 4-Aminoquinoline Derivatives for Anticancer Activities
A study by Solomon et al. (2019) explored the potential of 4-aminoquinoline derivatives, particularly focusing on a compound identified as VR23, for anticancer applications. This compound demonstrated significant effectiveness across a variety of cancer types, with a notable preferential toxicity toward cancer cells over non-cancerous cells. The mechanism of action involved causing cancer cells to form multiple centrosomes, leading to cell cycle arrest and eventual cell death, primarily through apoptotic pathways. Additionally, VR23 induced an increase in lysosomal volume specifically in cancer cells, contributing to its cancer cell-killing effect. This compound's potency was further enhanced when combined with other anticancer agents such as bortezomib or monastrol, suggesting a potential for combination therapy in cancer treatment (Solomon et al., 2019).
Synthesis and Antimicrobial Activity of Quinolone Derivatives
Patel et al. (2007) conducted research on the synthesis of quinolone derivatives and their antimicrobial efficacy. The study introduced various substituents at specific positions of the quinolone core, aiming to enhance antibacterial and antifungal properties. The derivatives were tested against a range of gram-positive and gram-negative bacteria, as well as fungi, showcasing a spectrum of antimicrobial activity. This research contributes to the ongoing search for new and effective antimicrobial agents, especially in the face of rising antibiotic resistance (Patel, Patel, & Chauhan, 2007).
Development of Tetracyclic Quinolone Antibacterials
Taguchi et al. (1992) focused on the synthesis of tetracyclic quinolone antibacterials, revealing compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the impact of specific substituents on antibacterial efficacy, with certain derivatives showing potent activity even against nalidixic acid-resistant strains. These findings underscore the potential of tetracyclic quinolone structures in developing new antibacterial drugs capable of addressing drug-resistant bacterial infections (Taguchi et al., 1992).
将来の方向性
Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Future research may focus on synthesizing and investigating new structural prototypes with more effective biological activity .
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClF2N3O2S/c26-17-5-8-19(9-6-17)34(32,33)24-16-29-22-10-7-18(27)15-20(22)25(24)31-13-11-30(12-14-31)23-4-2-1-3-21(23)28/h1-10,15-16H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBHFBMZBQCFIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=C(C=C5)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClF2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate](/img/structure/B2996958.png)





![6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2996967.png)

![5-(methoxymethyl)-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2996970.png)

![methyl 2-({[5-oxo-1-phenyl-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2996972.png)


![(E)-3-[3-(2-Fluorophenyl)phenyl]prop-2-enoic acid](/img/structure/B2996981.png)